molecular formula C15H18N2O B3165494 3-Phenyl-1,4-diazaspiro[4.6]undec-3-en-2-one CAS No. 899926-51-3

3-Phenyl-1,4-diazaspiro[4.6]undec-3-en-2-one

Cat. No.: B3165494
CAS No.: 899926-51-3
M. Wt: 242.32 g/mol
InChI Key: UGVRLNKXQRVGDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenyl-1,4-diazaspiro[4.6]undec-3-en-2-one is a chemical compound with the molecular formula C15H18N2O and a molecular weight of 242.32 g/mol . This compound is characterized by a spirocyclic structure, which includes a phenyl group and a diazaspiro ring system. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 3-Phenyl-1,4-diazaspiro[4.6]undec-3-en-2-one typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the cyclization of a suitable precursor in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction temperature is maintained at a moderate level to ensure the formation of the desired product . Industrial production methods may involve bulk manufacturing processes that ensure high purity and yield of the compound .

Chemical Reactions Analysis

3-Phenyl-1,4-diazaspiro[4.6]undec-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl group, using reagents such as halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-Phenyl-1,4-diazaspiro[4.6]undec-3-en-2-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Phenyl-1,4-diazaspiro[4.6]undec-3-en-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved are subjects of ongoing research .

Comparison with Similar Compounds

3-Phenyl-1,4-diazaspiro[4.6]undec-3-en-2-one can be compared with other spirocyclic compounds, such as:

    3-Phenyl-1,4-diazaspiro[4.5]dec-3-en-2-one: This compound has a similar structure but with a different ring size.

    3-Phenyl-1,4-diazaspiro[4.7]dodec-3-en-2-one: This compound has a larger ring size compared to this compound.

The uniqueness of this compound lies in its specific ring size and the presence of the phenyl group, which contribute to its distinct chemical and biological properties .

Properties

IUPAC Name

3-phenyl-1,4-diazaspiro[4.6]undec-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O/c18-14-13(12-8-4-3-5-9-12)16-15(17-14)10-6-1-2-7-11-15/h3-5,8-9H,1-2,6-7,10-11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGVRLNKXQRVGDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2(CC1)NC(=O)C(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Phenyl-1,4-diazaspiro[4.6]undec-3-en-2-one
Reactant of Route 2
3-Phenyl-1,4-diazaspiro[4.6]undec-3-en-2-one
Reactant of Route 3
3-Phenyl-1,4-diazaspiro[4.6]undec-3-en-2-one
Reactant of Route 4
3-Phenyl-1,4-diazaspiro[4.6]undec-3-en-2-one
Reactant of Route 5
3-Phenyl-1,4-diazaspiro[4.6]undec-3-en-2-one
Reactant of Route 6
3-Phenyl-1,4-diazaspiro[4.6]undec-3-en-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.